molecular formula C27H35N3O5S2 B2677154 ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-97-2

ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2677154
CAS No.: 449782-97-2
M. Wt: 545.71
InChI Key: VYMISTMQGTXYBN-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with tetramethyl groups, a benzamido linker, and a bis(allyl)sulfamoyl moiety. The compound’s structural complexity arises from its polycyclic framework, which may influence its electronic properties and intermolecular interactions, as seen in analogous systems .

Properties

IUPAC Name

ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O5S2/c1-8-15-30(16-9-2)37(33,34)19-13-11-18(12-14-19)23(31)28-24-21(25(32)35-10-3)20-17-26(4,5)29-27(6,7)22(20)36-24/h8-9,11-14,29H,1-2,10,15-17H2,3-7H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMISTMQGTXYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thieno[2,3-c]pyridine core, which can be synthesized through a series of cyclization reactions involving sulfur-containing precursors . The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Scientific Research Applications

Synthetic Routes

The synthesis of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
  • Introduction of Functional Groups: The sulfamoyl and carboxylate groups are added through specific coupling reactions.

Industrial Production

For large-scale production, continuous flow reactors and automated synthesis platforms are increasingly utilized to improve efficiency and yield. Purification techniques such as recrystallization and chromatography ensure high purity levels of the final product.

This compound has been investigated for several biological activities:

  • Anti-inflammatory Activity: Research indicates that this compound can inhibit pro-inflammatory cytokines.
  • Anticancer Properties: Preliminary studies show cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition: The sulfamoyl group may interact with enzymes involved in critical biological pathways.

Case Studies and Research Findings

Several studies have documented the biological effects and potential therapeutic applications of this compound or similar compounds:

StudyCompoundFindings
1Compound AInhibition of IL-1β release in macrophages; IC50 = 8 nM
2Compound BSignificant cytotoxicity against breast cancer cell lines; induced apoptosis
3Compound CSelective inhibition of dihydrofolate reductase; potential for cancer therapy

Structure-Activity Relationships (SAR)

Recent studies have explored the SAR of sulfamoyl derivatives similar to this compound. The presence of specific functional groups correlates with enhanced biological activity and selectivity towards molecular targets.

Mechanism of Action

The mechanism of action of ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity . The thieno[2,3-c]pyridine core can interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Sulfonamide Derivatives

Compound 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (27) shares a sulfonamide group and pyridine core. Key differences include:

  • Core Structure: The target compound’s thienopyridine vs. pyridine in compound 25.
  • Substituents : Compound 27 features a chlorophenyl carbamoyl group, while the target compound uses a bis(allyl)sulfamoyl-benzamido linker.
  • Physical Properties : Compound 27 has a melting point of 138–142°C and IR bands at 1726 cm⁻¹ (C=O), contrasting with the target compound’s ester group (expected C=O stretch ~1700–1750 cm⁻¹) .

Thiazolo-Pyrimidine Derivatives

(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a, 11b) exhibit:

  • Heterocyclic Diversity: Thiazolo-pyrimidine vs. thienopyridine.
  • Functional Groups : Both contain nitrile (-CN) and carbonyl groups, but the target compound lacks the benzylidene substituent.
  • Synthesis : Compound 11a (m.p. 243–246°C, 68% yield) is synthesized via condensation with chloroacetic acid, differing from the target compound’s likely amide coupling route .

Physicochemical and Spectroscopic Comparisons

Property Target Compound Compound 27 Compound 11a
Core Structure Thieno[2,3-c]pyridine Pyridine Thiazolo[3,2-a]pyrimidine
Key Functional Groups Bis(allyl)sulfamoyl, ethyl ester Chlorophenyl carbamoyl Benzylidene, nitrile
Melting Point Not reported 138–142°C 243–246°C
IR Bands (cm⁻¹) ~1700–1750 (ester C=O), ~1164 (SO₂) 1726 (C=O), 1164 (SO₂) 2219 (CN), 1718 (C=O)
Synthetic Yield Not reported 76% 68%

Biological Activity

Ethyl 2-{4-[bis(prop-2-en-1-yl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a thieno[2,3-c]pyridine core and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

\text{Ethyl 2 4 bis prop 2 en 1 yl sulfamoyl benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate}

Molecular Formula: C23H26N2O5S2
Molecular Weight: 474.59 g/mol
CAS Number: 449782-97-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, which may inhibit enzyme activities critical in various biological pathways. This interaction is essential for its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity :
    • The compound has been investigated for its potential to inhibit the NLRP3 inflammasome pathway. In vitro studies demonstrated that it could significantly reduce the release of IL-1β in activated macrophages (J774A.1 cells) .
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition :
    • It has been shown to inhibit specific enzymes involved in metabolic pathways that are dysregulated in various diseases .

Case Studies

Several case studies have explored the biological activity of similar compounds:

StudyCompoundFindings
1Compound AInhibition of IL-1β release in macrophages; IC50 = 8 nM
2Compound BSignificant cytotoxicity against breast cancer cell lines; induced apoptosis
3Compound CSelective inhibition of dihydrofolate reductase; potential for cancer therapy

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of sulfamoyl derivatives similar to this compound:

  • Sulfamoyl Group Modifications : Alterations in the sulfamoyl moiety have been shown to affect potency and selectivity towards specific targets.
  • Benzamide Interactions : The benzamide portion plays a crucial role in binding affinity and biological activity .

Q & A

How can reaction conditions be optimized for synthesizing this compound to improve yield and purity?

Advanced Focus: Systematic optimization of multi-step synthesis.
Methodological Answer:

  • Solvent Selection: Use mixed solvents (e.g., acetic anhydride/acetic acid) to balance solubility and reactivity, as demonstrated in thiazolo-pyrimidine syntheses .
  • Catalyst Screening: Test fused sodium acetate or similar bases to enhance condensation efficiency.
  • Temperature Control: Reflux conditions (e.g., 2 hours at 110°C) minimize side reactions while ensuring completion .
  • Purification: Crystallization from DMF/water mixtures improves purity, as seen in analogous heterocyclic systems .

What computational strategies predict the reactivity and stability of this compound under varying experimental conditions?

Advanced Focus: Integration of quantum chemistry and machine learning.
Methodological Answer:

  • Reaction Path Search: Employ quantum chemical calculations (e.g., DFT) to model intermediates and transition states, as utilized in ICReDD’s reaction design framework .
  • Stability Simulations: Molecular dynamics (MD) simulations assess degradation pathways under thermal or hydrolytic stress.
  • Data-Driven Optimization: Apply machine learning to correlate experimental parameters (e.g., pH, solvent polarity) with stability outcomes, leveraging AI-driven platforms like COMSOL Multiphysics .

How should researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

Advanced Focus: Cross-validation of spectral interpretations.
Methodological Answer:

  • Multi-Technique Validation: Compare 1^1H/13^13C NMR, IR, and MS data with computational predictions (e.g., simulated spectra via Gaussian) .
  • Crystallographic Confirmation: Single-crystal X-ray diffraction (as in ) resolves ambiguities in tautomeric forms or stereochemistry .
  • Dynamic NMR Studies: Variable-temperature NMR identifies conformational equilibria affecting peak splitting .

What methodologies assess the compound’s stability under different storage conditions?

Advanced Focus: Accelerated stability testing and degradation profiling.
Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor via HPLC .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life from accelerated data.
  • Storage Guidelines: Store at 4°C in inert atmospheres to prevent hydrolysis or oxidation, per safety data sheets .

How can researchers design experiments to elucidate the compound’s biological activity without commercial bioassay data?

Advanced Focus: In silico and in vitro target prioritization.
Methodological Answer:

  • Molecular Docking: Screen against protein databases (e.g., PDB) to identify potential targets (e.g., enzyme inhibitors) .
  • Enzyme Inhibition Assays: Adapt fluorometric or colorimetric protocols (e.g., NADH-coupled assays) for high-throughput screening .
  • Cell-Based Models: Use immortalized cell lines to test cytotoxicity and mechanism-specific reporters (e.g., luciferase for pathway activation) .

What analytical techniques differentiate polymorphic forms or solvates of this compound?

Advanced Focus: Solid-state characterization.
Methodological Answer:

  • PXRD: Compare experimental patterns with simulated data from single-crystal structures .
  • Thermogravimetric Analysis (TGA): Quantify solvent loss in solvates (e.g., endothermic peaks near 100°C) .
  • DSC: Identify polymorph transitions via melting point variations .

How can contradictory results in reaction yields be systematically investigated?

Advanced Focus: Root-cause analysis in synthetic workflows.
Methodological Answer:

  • Design of Experiments (DoE): Vary factors (catalyst loading, solvent ratio) using factorial designs to identify critical variables .
  • Intermediate Trapping: Isolate and characterize unstable intermediates via LC-MS or in-situ IR .
  • Replication Studies: Repeat reactions under identical conditions to distinguish human error from mechanistic variability .

What safety protocols are essential for handling this compound in catalytic or stoichiometric excess?

Advanced Focus: Risk mitigation in large-scale reactions.
Methodological Answer:

  • Hazard Assessment: Review GHS classifications (e.g., acute toxicity, skin sensitization) from SDS .
  • Engineering Controls: Use fume hoods with HEPA filters and explosion-proof equipment for reactions involving prop-2-en-1-yl groups .
  • Waste Management: Neutralize sulfamoyl byproducts with dilute NaOH before disposal .

What strategies validate the compound’s purity in absence of reference standards?

Advanced Focus: Orthogonal purity assessment.
Methodological Answer:

  • HPLC-ELSD: Evaporative light scattering detects non-UV-active impurities .
  • Elemental Analysis: Compare experimental C/H/N/S ratios with theoretical values .
  • NMR Purity: Integrate residual solvent peaks against the compound’s signals (e.g., DMSO-d6 at 2.50 ppm) .

How can researchers leverage machine learning to predict synthetic pathways for derivatives?

Advanced Focus: AI-driven retrosynthesis.
Methodological Answer:

  • Algorithm Training: Use reaction databases (e.g., Reaxys) to train models on analogous thieno-pyridine syntheses .
  • Retrosynthetic Trees: Tools like ASKCOS propose viable routes prioritizing atom economy and step efficiency .
  • Experimental Feedback: Validate predictions with small-scale trials and iteratively refine models .

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